N-(3,4-dichlorophenyl)-4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE: is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, an ethoxyphenyl group, and a hydrazino group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling with the dichlorophenyl group: The hydrazone intermediate is then reacted with 3,4-dichlorophenylacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
- N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
Uniqueness
The uniqueness of N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE lies in its specific structural features, such as the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H19Cl2N3O3 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-3-13(4-7-15)12-22-24-19(26)10-9-18(25)23-14-5-8-16(20)17(21)11-14/h3-8,11-12H,2,9-10H2,1H3,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
UPAVJRUOLVSAJY-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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